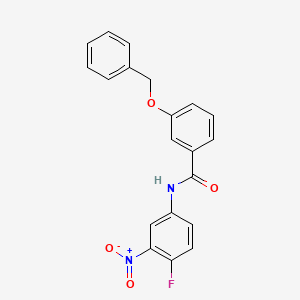![molecular formula C14H8BrClF3NO B3674828 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3674828.png)
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
概要
説明
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a benzamide core substituted with bromine, chlorine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide linkage can be carried out by reacting the brominated benzoyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and reagents may be employed.
化学反応の分析
Types of Reactions
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted benzamide.
科学的研究の応用
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a precursor for advanced materials.
Biological Studies: The compound can be used in studies investigating the effects of halogenated aromatic compounds on biological systems.
作用機序
The mechanism of action of 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity for certain biological targets.
類似化合物との比較
Similar Compounds
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its bromine, chlorine, and trifluoromethyl substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO/c15-11-4-2-1-3-9(11)13(21)20-8-5-6-12(16)10(7-8)14(17,18)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXYHCZQLOBACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


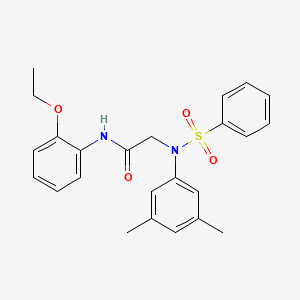
![N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674761.png)
![N-(3-bromophenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B3674764.png)
![N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3674766.png)
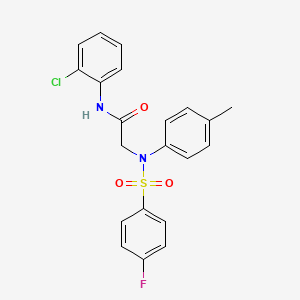
![(5E)-1-benzyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3674795.png)
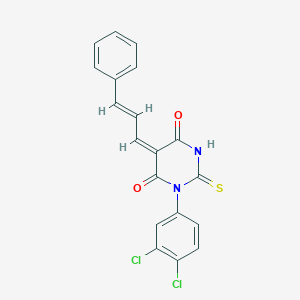
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3674801.png)
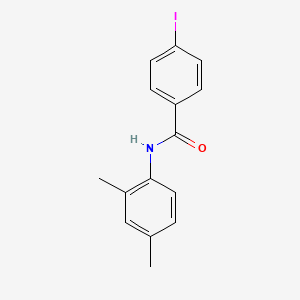
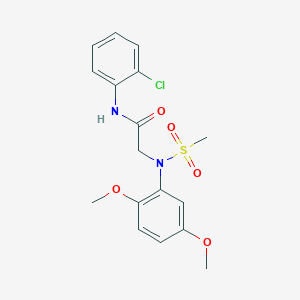

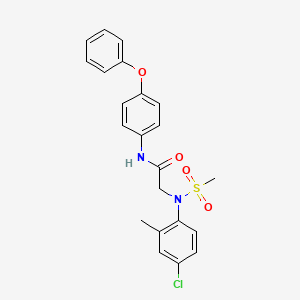
![5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B3674822.png)
